molecular formula C8H10ClNO2 B2915436 1,3-Benzodioxol-4-ylmethanamine;hydrochloride CAS No. 2551115-13-8

1,3-Benzodioxol-4-ylmethanamine;hydrochloride

Cat. No.: B2915436
CAS No.: 2551115-13-8
M. Wt: 187.62
InChI Key: MBKZPCXUHOKLGA-UHFFFAOYSA-N
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Description

It is commonly used in the synthesis of various drugs and has gained attention due to its potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-4-ylmethanamine;hydrochloride typically involves the following steps:

    Formation of 1,3-Benzodioxole: This is achieved by the cyclization of catechol with chloroacetic acid in the presence of a base.

    Formation of 1,3-Benzodioxol-4-ylmethanamine: The 1,3-Benzodioxole is then reacted with formaldehyde and ammonium chloride to form the corresponding amine.

    Formation of this compound: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-4-ylmethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form the corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of benzodioxole carboxylic acid.

    Reduction: Formation of benzodioxole alcohol.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

1,3-Benzodioxol-4-ylmethanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use in the treatment of certain neurological disorders.

    Industry: Used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-4-ylmethanamine;hydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily acts as a serotonin and dopamine releasing agent, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Methylenedioxyamphetamine (MDA): Similar in structure but differs in its pharmacological effects.

    3,4-Methylenedioxymethamphetamine (MDMA): Known for its psychoactive effects, commonly used recreationally.

    1,3-Benzodioxole: The parent compound, lacks the amine group.

Uniqueness

1,3-Benzodioxol-4-ylmethanamine;hydrochloride is unique due to its specific interaction with neurotransmitter receptors and its potential therapeutic effects. Its structure allows for various chemical modifications, making it a versatile compound in scientific research.

Properties

IUPAC Name

1,3-benzodioxol-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;/h1-3H,4-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKZPCXUHOKLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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